FTI-2148 Exhibits >1000-Fold Selectivity for FTase Over GGTase I, a Critical Differentiator from Its GGTase-Selective Analog GGTI-2154
FTI-2148 demonstrates exceptionally high selectivity for its primary target, farnesyltransferase (FTase). In head-to-head enzyme assays, FTI-2148 inhibits FTase with an IC50 of 1.4 nM, while its activity against the closely related geranylgeranyltransferase I (GGTase I) is over 1000-fold lower, with an IC50 of 1,700 nM [1]. This selectivity profile is in stark contrast to its designed comparator, GGTI-2154, which is a selective GGTase I inhibitor (IC50 = 21 nM) with minimal FTase activity (IC50 = 5,600 nM) [1]. This differential selectivity allows for precise dissection of the roles of farnesylation versus geranylgeranylation in cellular signaling.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity (FTase vs. GGTase I) |
|---|---|
| Target Compound Data | FTase IC50: 1.4 nM; GGTase I IC50: 1,700 nM. Selectivity ratio (FTase/GGTase I): 1,214-fold. |
| Comparator Or Baseline | GGTI-2154: FTase IC50: 5,600 nM; GGTase I IC50: 21 nM. Selectivity ratio (GGTase I/FTase): 267-fold. |
| Quantified Difference | FTI-2148 is >1000-fold more selective for FTase over GGTase I, while GGTI-2154 is >200-fold more selective for GGTase I over FTase. |
| Conditions | In vitro enzyme inhibition assay [1]. |
Why This Matters
This high degree of selectivity is essential for experiments where the goal is to specifically block farnesylation without confounding effects from GGTase I inhibition, ensuring cleaner and more interpretable data on RAS/FTase signaling pathways.
- [1] Sun J, et al. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, taxol, and gemcitabine. Cancer Res. 1999;59(19):4919-26. PMID: 10519405. View Source
